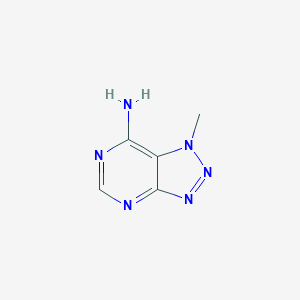

7-Methyl-8-azaadenine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17801-64-8 |

|---|---|

Molecular Formula |

C5H6N6 |

Molecular Weight |

150.14 g/mol |

IUPAC Name |

1-methyltriazolo[4,5-d]pyrimidin-7-amine |

InChI |

InChI=1S/C5H6N6/c1-11-3-4(6)7-2-8-5(3)9-10-11/h2H,1H3,(H2,6,7,8) |

InChI Key |

BFFSYTDZBBOZFW-UHFFFAOYSA-N |

SMILES |

CN1C2=C(N=CN=C2N=N1)N |

Canonical SMILES |

CN1C2=C(N=CN=C2N=N1)N |

Synonyms |

1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 1-methyl- (9CI) |

Origin of Product |

United States |

Advanced Structural Characterization and Theoretical Modeling of 7 Methyl 8 Azaadenine and Its Analogues

Quantum Chemical and Molecular Orbital Studies

Theoretical models, particularly quantum chemical calculations, provide a deeper understanding of the electronic properties that govern the structural observations from crystallography.

Theoretical Characterization of Hydrogen Bonding Interactions in Modified Nucleobase Pairs

Quantum mechanics calculations have been extensively used to study the impact of the 8-aza-7-deaza modification on the hydrogen-bonding capabilities of adenine (B156593) analogues when paired with other nucleobases like uracil (B121893). researchgate.netnih.gov These theoretical studies indicate that even with significant structural modifications to the purine (B94841) skeleton, the hydrogen-bonding properties of the modified base pair are well-preserved and replicate those of the canonical adenine-uracil (A:U) pair. researchgate.netnih.gov This finding is crucial for the design of functionalized nucleic acids, as it suggests that such modifications can be made without disrupting the fundamental base-pairing interactions that are essential for the stability and function of RNA and DNA. nih.gov The calculations show that the Watson-Crick edge remains unperturbed, allowing the modified adenines to pair canonically with uracil. kaust.edu.sa

Impact of Substituents on Intermolecular Interactions

The influence of various substituents at the C7 position of 7-deaza-8-azaadenine analogues on their interaction with partner bases has been a subject of theoretical investigation. researchgate.netkaust.edu.sa Quantum mechanics calculations were performed on base pairs where substituents like ethynyl (B1212043), 1,2,3-triazole, nitro (-NO2), amino (-NH2), and halogens (-F, -Cl, -Br) were introduced at the C7 position. kaust.edu.sa The analysis revealed that while the base pair geometry is minimally affected by these substitutions, the base-pair interaction energies are dependent on the nature of the substituent. researchgate.netnih.gov Specifically, for some systems, a linear correlation was found between the base-pair interaction energy and the Hammett constant of the substituent, with more electron-withdrawing groups leading to higher interaction energies. researchgate.net This indicates that substituents can modulate the strength of intermolecular interactions, a principle that can be exploited in the rational design of modified oligonucleotides with specific binding affinities. researchgate.netkaust.edu.sa

Conformational Analysis and Dynamics

The flexibility of nucleosides, particularly the rotation around the glycosidic bond, is a critical determinant of nucleic acid structure and function.

Glycosidic Bond Conformations (Syn/Anti)

The orientation of the nucleobase with respect to the sugar moiety, known as the glycosidic bond conformation, is typically described as syn or anti. For nucleoside analogues of 8-azapurines, this conformation is a key structural parameter. In crystal structures of RNA duplexes containing the related 7-ethynyl-8-aza-7-deazaadenosine (7-EAA), the nucleoside adopts an anti conformation. acs.org This conformation allows for normal Watson-Crick base pairing with uridine (B1682114) and is well-accommodated within a standard A-form RNA helix. acs.org

Table 2: Summary of Conformational and Interaction Properties

| Compound/System | Property Investigated | Key Finding | Reference |

|---|---|---|---|

| 7-Methyl-8-azaadenine | Hydrogen Bonding Sites | N(1) and N(3) are primary acceptors; N(8) and N(9) are not involved. | acs.org |

| 7-Deaza-8-azaadenine : Uracil | H-Bonding Geometry | H-bonding properties replicate the canonical A:U base pair. | researchgate.netnih.gov |

| 7-Substituted-7-deaza-8-azaadenine | Substituent Effect | Electron-withdrawing groups can increase base-pair interaction energy. | researchgate.net |

| 7-Ethynyl-8-aza-7-deazaadenosine | Glycosidic Conformation | Adopts an 'anti' conformation in an RNA duplex. | acs.org |

| LNA-8-aza-7-deazapurine analogues | Glycosidic Conformation | An inappropriate glycosidic angle can destabilize duplexes. | researchgate.net |

Ribose Puckering Conformations in Nucleoside Analogues

In a study of 7-ethynyl-8-aza-7-deazaadenosine (a related analogue where the 7-methyl group is replaced by an ethynyl group and the N7 is a carbon) incorporated into an RNA duplex, X-ray crystallography revealed that the nucleoside adopts a C3'-endo ribose pucker. acs.org This conformation is characteristic of A-form RNA helices. The analogue was well-accommodated within the helix, maintaining normal Watson-Crick base pairing with uridine and an anti conformation about the glycosidic bond. acs.org This suggests that the 8-aza modification, even with a substituent at the 7-position, does not inherently disrupt the canonical A-form helical structure of RNA.

The preference for a specific ribose pucker can be crucial for the interaction with proteins. nih.gov Different enzymes and receptors often selectively bind nucleosides with a particular sugar conformation, either North (C3'-endo) or South (C2'-endo). nih.gov The ability to fix the ribose in a preferred conformation through chemical modification is a strategy used to enhance the potency and selectivity of nucleoside analogues. nih.gov For instance, the introduction of a methyl group at the 2' position of the ribose can lock the sugar in a North conformation. nih.gov

While direct experimental data for the ribose pucker of 7-methyl-8-azaadenosine is pending, the findings from its 7-ethynyl analogue suggest a propensity for the C3'-endo conformation within an RNA duplex. acs.org However, it is important to note that the specific substituent at the 7-position and the surrounding molecular environment (e.g., single-stranded vs. double-stranded, protein binding pocket) can influence the final conformational equilibrium of the ribose ring.

Table 1: Ribose Puckering in an 8-Azaadenosine (B80672) Analogue

| Compound | Context | Ribose Pucker | Glycosidic Bond Conformation |

| 7-ethynyl-8-aza-7-deazaadenosine | RNA Duplex | C3'-endo acs.org | anti acs.org |

Tautomeric Equilibria in Solution and Solid State

The positioning of protons among the nitrogen atoms of the purine ring system, known as tautomerism, is a fundamental property that influences hydrogen bonding patterns, electronic structure, and ultimately, the biological function of nucleobase analogues. 8-azapurines, including this compound, exhibit a complex tautomeric landscape. The introduction of a nitrogen atom at the 8-position alters the electron distribution within the heterocyclic core compared to canonical purines, thereby affecting the relative stabilities of different tautomers.

Theoretical and experimental studies on related 8-azapurine (B62227) systems provide a framework for understanding the likely tautomeric preferences of this compound. For the parent compound, 8-azaadenine (B1664206) (also known as 4-aminopyrazolo[3,4-d]pyrimidine), computational studies have shown that the H(N9) tautomer is the most stable form, followed by the H(N8) tautomer. researchgate.net This contrasts with adenine, where the N(9)H tautomer is overwhelmingly favored, but the N(7)H tautomer is the next most stable.

The presence of a methyl group at the N7 position in this compound precludes the N(7)H tautomer. Consequently, the equilibrium would primarily involve the N(9)H and N(8)H tautomers, along with the less common amino-imino forms. Studies on the related compound 8-azaxanthine (B11884) have used NMR to infer the presence of both N(7)H and N(8)H tautomers in the ground state. For 3-methyl-8-azaxanthine, X-ray analysis confirmed the N(8) tautomer in the solid state.

Quantum chemistry calculations on 8-azaguanine (B1665908) have further elucidated the factors governing tautomeric equilibrium, showing that tautomers protonated at positions 1 and 9 are dominant in neutral forms, both in the gas phase and in aqueous solution. nih.gov Methylation at different positions can significantly influence this equilibrium. nih.gov

The tautomeric state is not static and can be influenced by the surrounding environment. Factors such as solvent polarity, pH, and intermolecular interactions (e.g., base pairing, metal coordination, or binding to a protein active site) can shift the equilibrium towards a specific tautomeric form. nih.gov For instance, while one tautomer may dominate in aqueous solution, a different one might be stabilized within a crystal lattice or a hydrophobic enzyme pocket. Understanding these equilibria is therefore crucial for predicting the molecular interactions of this compound in biological systems.

Table 2: Predicted Dominant Tautomers of this compound

| Tautomer | Position of Proton | Predicted Relative Stability | Notes |

| N(9)H | Nitrogen at position 9 | Likely the most stable form in solution | Based on analogy with 8-azaadenine researchgate.net |

| N(8)H | Nitrogen at position 8 | A plausible, less stable form | Observed in related 8-azaxanthine derivatives |

Spectroscopic Probing of Molecular Structure and Excited States

Fluorescence Properties for Mechanistic and Dynamic Investigations

The intrinsic fluorescence of nucleobase analogues is a powerful tool for probing molecular structure, dynamics, and interactions with biomolecules. While canonical nucleobases are largely non-emissive due to highly efficient and ultrafast internal conversion pathways that dissipate absorbed UV energy as heat, modifications to the purine core can introduce fluorescent properties. annualreviews.org

The introduction of a nitrogen atom at the 8-position, as in 8-azapurines, can alter the excited-state landscape and open radiative decay channels. nih.govannualreviews.org Studies on the related compound 8-azaxanthine have shown that it exhibits interesting fluorescence behavior, including dual emission that is sensitive to the solvent environment. researchgate.net In aqueous or weakly acidic alcoholic solutions, 8-azaxanthine displays a fluorescence emission with a large Stokes' shift, centered around 420 nm. This phenomenon is attributed to an excited-state proton transfer (ESPT) process, where the molecule undergoes a structural rearrangement upon photoexcitation, leading to emission from a different tautomeric form. researchgate.net

While specific fluorescence data for this compound is not detailed in the provided search results, the behavior of its analogues suggests it may also possess useful emissive properties. The methylation at the N7 position would block one potential proton transfer pathway, which could, in turn, influence the fluorescence quantum yield and emission wavelength compared to unmethylated 8-azaadenine. The fluorescence of such compounds is often sensitive to the local environment, making them valuable as probes for studying binding events with proteins or nucleic acids, where changes in fluorescence intensity, lifetime, or wavelength can signal an interaction. nih.govnih.gov

For example, the fluorescence of 8-azapurine derivatives can be utilized to monitor their interactions with enzymes involved in purine metabolism. dntb.gov.ua The changes in the fluorescence signal upon binding can provide quantitative information about binding affinities and the kinetics of enzyme-ligand interactions.

Table 3: Fluorescence Properties of a Related 8-Azapurine

| Compound | Solvent/Condition | Absorption Max (λ_abs) | Emission Max (λ_em) | Stokes' Shift | Attributed Mechanism |

| 8-Azaxanthine | Aqueous (pH < 4.5) | ~265 nm | ~420 nm | ~15,000 cm⁻¹ | Excited-State Proton Transfer (ESPT) researchgate.net |

| 8-Azaxanthine | Anhydrous Methanol (B129727) | Not specified | ~335 nm | Not specified | Emission from locally excited state |

Time-Resolved Spectroscopy for Photochemical Transformation Analysis

Time-resolved spectroscopy techniques, such as femtosecond pump-probe spectroscopy and time-resolved fluorescence, are indispensable for elucidating the ultrafast dynamic processes that follow light absorption in molecules. These methods allow for the direct observation of excited-state relaxation pathways, including internal conversion, intersystem crossing, and photochemical transformations like excited-state proton transfer (ESPT). annualreviews.orgacs.org

For 8-azapurine systems, time-resolved studies have been crucial in confirming the mechanisms responsible for their fluorescence properties. In the case of 8-azaxanthine and its 8-methyl derivative, time-resolved emission spectra have provided direct evidence for a two-state phototransformation model. researchgate.net Upon excitation, an initial short-wavelength emission is observed, which then decays on a sub-nanosecond to nanosecond timescale, concurrent with the rise of a new, long-wavelength emission band. researchgate.net This kinetic relationship confirms that the long-wavelength emitting species is formed from the initially excited state.

Global analysis of the time-resolved data for 8-azaxanthine in methanol revealed multiple exponential decay components. The rise time of the long-wavelength emission (at 420 nm) was found to be 0.4–0.5 ns, matching the decay time of the short-wavelength band (at 340 nm). researchgate.net This provides strong support for the ESPT mechanism, where the initially excited tautomer converts to a different tautomer in the excited state, which is then responsible for the red-shifted fluorescence.

These studies on analogous compounds suggest that time-resolved spectroscopy would be a powerful method to investigate the photophysics of this compound. By tracking the transient absorption or emission signals, one could determine the lifetime of its excited state(s), identify any transient species formed after photoexcitation, and map the deactivation pathways. Such an analysis would reveal whether this compound undergoes similar ESPT processes or if the N7-methylation creates a different, more direct deactivation channel. The pattern of excited-state lifetimes measured for monomethylated adenines has, for instance, helped to assign specific decay pathways to different tautomers. acs.org

Nuclear Magnetic Resonance (NMR) for Structural Assignment and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex heterocyclic systems like this compound. ¹H and ¹³C NMR spectra provide definitive information about the carbon-hydrogen framework and the chemical environment of each atom, allowing for unambiguous structural assignment of synthetic products and their isomers. acs.orgnih.gov

Beyond basic structural confirmation, NMR is particularly powerful for investigating dynamic processes like tautomerism. The chemical shifts of protons and carbons attached to or near the heterocyclic nitrogen atoms are highly sensitive to the tautomeric state. In cases where multiple tautomers coexist in solution in equilibrium, NMR can be used to identify the major and minor forms and to quantify their relative populations. acs.org For example, studies on N⁶-arylhydrazone-8-azaadenine derivatives showed two distinct sets of signals in their ¹H-NMR spectra, which, through variable temperature NMR and 2D-NOESY experiments, were attributed to conformational isomerism rather than proton transfer. researchgate.net

Nitrogen-15 (¹⁵N) NMR spectroscopy is an even more direct probe of tautomeric equilibria, as the ¹⁵N chemical shifts are exquisitely sensitive to the protonation state of the nitrogen atoms. acs.org Although requiring ¹⁵N-labeled compounds, this technique can provide conclusive evidence for the location of labile protons in different tautomers.

For 8-azapurine derivatives, ¹³C NMR has been instrumental in assigning the structures of regioisomers formed during synthesis, for instance, in distinguishing between N⁷-, N⁸-, and N⁹-alkylated products. acs.orgcienciavitae.pt The distinct chemical shifts of the carbon atoms within the pyrazolo[3,4-d]pyrimidine core serve as a fingerprint for each isomer. By comparing the experimental chemical shifts with those predicted by theoretical calculations, a confident structural assignment can be made.

Table 4: Application of NMR Techniques to 8-Azapurine Analogues

| NMR Technique | Application | Key Findings/Insights |

| ¹H and ¹³C NMR | Structural assignment of regioisomers | Differentiation between N⁷, N⁸, and N⁹ substituted 8-azapurines acs.orgcienciavitae.pt |

| Variable Temp. NMR | Study of dynamic equilibria | Distinguishing between conformational isomerism and tautomerism researchgate.net |

| 2D-NOESY | Conformational analysis | Probing through-space proximity of protons to elucidate 3D structure researchgate.net |

| ¹⁵N NMR | Direct investigation of tautomerism | Determination of protonation sites in different tautomers of adenine derivatives acs.org |

Investigation of Molecular and Biochemical Mechanisms in Biological Systems

Interaction with Nucleic Acids and Genetic Information Processing

The unique structural features of 7-methyl-8-azaadenine, a derivative of 8-azaadenine (B1664206), influence its interactions within biological systems, particularly concerning nucleic acids and the machinery that processes genetic information. Its structural similarity to natural purines allows it to be recognized by various enzymes, yet the subtle atomic changes can modulate the stability and conformation of nucleic acid structures.

Principles of Incorporation into DNA and RNA Structures

The incorporation of nucleoside analogs like this compound into DNA and RNA is a critical aspect of their biological activity. These analogs can be introduced into oligonucleotides through several methods, including phosphoramidite-based chemical synthesis, enzymatic incorporation by polymerases using modified nucleotide triphosphates, and metabolic labeling. escholarship.orgnih.gov

For instance, the synthesis of an 8-azaadenine phosphoramidite (B1245037) monomer is a key step for its inclusion in automated chemical synthesis. This process typically starts with a Vorbruggen glycosylation reaction between the modified base, 8-azaadenine, and a protected ribofuranose. escholarship.org Similarly, nucleotide triphosphates containing the analog can be utilized by polymerases for in vitro amplification of RNA and DNA. escholarship.org This enzymatic incorporation is a testament to the structural mimicry of the analog to its natural counterpart, adenosine (B11128). The ability of DNA polymerases to faithfully copy 7-substituted 7-deazapurines further supports the notion that such analogs can be integrated into nucleic acid chains. acs.org

Studies have shown that analogs like 7-ethynyl-8-aza-7-deazaadenosine (7-EAA), a related compound, can be successfully incorporated into RNA strands. acs.org This incorporation allows for further chemical modifications, highlighting the utility of such analogs as tools in molecular biology. The structural similarity of 8-aza-7-deazapurines to natural purines is a key factor in their biological and physical properties, including their potential antiviral and antiparasitic effects. rsc.org

Modulation of Nucleic Acid Duplex Stability and Thermodynamic Parameters

The introduction of this compound and related analogs into nucleic acid duplexes can influence their stability. Thermodynamic parameters, such as the melting temperature (Tm), provide insights into these effects.

Conversely, studies on peptide nucleic acid (PNA)·DNA duplexes have shown that the incorporation of a diaminopyrazolo[3,4-d]pyrimidine (DPP), an 8-aza-7-deazapurine derivative, can enhance stability compared to a normal A-PNA·DNA duplex. nih.gov UV melting and thermodynamic analysis revealed that the DPP-containing PNA oligomer stabilized the PNA·DNA hybrids. nih.gov This stabilization is supported by molecular dynamics simulations, which showed an increase in the system binding free energy of approximately -4.5 kcal mol⁻¹ per DPP base in the PNA·DNA duplex. nih.gov

The nature of the substituent at the 7-position of 8-aza-7-deazapurine nucleosides can also play a role. Earlier studies indicated that 7-substituents could increase the stability of antiparallel strand (aps) duplexes. rsc.org However, oligonucleotides containing a locked nucleic acid (LNA) analog of 8-aza-7-deazaguanine (LNA-8n7cG) showed lower binding affinity than natural 2'-deoxyguanosine, indicating a disparity in thermostability that is also observed in 7-deazaadenosine analogs. researchgate.net

Table 1: Thermodynamic Parameters of Modified Nucleic Acid Duplexes

| Modification | Duplex Type | Change in Tm (°C) | Change in Binding Free Energy (kcal/mol) | Reference |

| 7-ethynyl-8-aza-7-deazaadenosine | RNA | -1 to -3 | Not Reported | acs.org |

| Diaminopyrazolo[3,4-d]pyrimidine | PNA·DNA | Increased Stability | ~ -4.5 per modification | nih.gov |

| LNA-8-aza-7-deazaguanine | LNA·DNA/RNA | Decreased Affinity | Not Reported | researchgate.net |

Effects on Watson-Crick Base Pairing and Stacking Interactions within Nucleic Acid Structures

The geometry of base pairing and the nature of stacking interactions are fundamental to the structure and function of nucleic acids. The introduction of this compound and its analogs can subtly alter these interactions.

Crystal structures of RNA duplexes containing 7-ethynyl-8-aza-7-deazaadenosine (7-EAA) reveal that it maintains normal adenosine-like Watson-Crick base pairing with uridine (B1682114). acs.org The N6–O4 and N1–N3 distances are comparable to those in a standard A-U pair, measuring 3.1 Å and 2.8 Å, respectively. acs.org The 7-EAA nucleoside adopts an "anti" conformation around the glycosidic bond, which is typical for nucleotides in an A-form helix. acs.org

Quantum mechanics calculations have been employed to understand the impact of such modifications on the energetics of base pairing. researchgate.net These studies suggest that while modifications to the heterocycle skeleton have a small impact on base-pair interaction energies, the nature of the substituent at the C7 position is more influential. researchgate.net Despite significant structural modifications, the hydrogen-bonding properties of the modified base pair can gratifyingly replicate those of the unmodified pair. researchgate.net

Stacking interactions, which contribute significantly to duplex stability, are also affected. In the 7-EAA modified RNA structure, the 7-ethyne substituent is located in the major groove and stacks on the adjacent guanosine (B1672433) in the same strand. acs.org In contrast, PNA·DNA duplexes containing a diaminopyrazolo[3,4-d]pyrimidine (DPP) moiety exhibit stronger hydrogen bonding compared to unmodified duplexes. nih.gov Molecular dynamics simulations showed that the average H-bond distances in the DPP-dT base pair were shorter than in the A-dT base pair, and an additional H-bond was present, contributing to higher stability. nih.gov

Recognition and Processing by Nucleic Acid-Modifying Enzymes (e.g., Reverse Transcriptases, Adenosine Deaminases)

The structural similarity of 8-azaadenine derivatives to natural nucleosides allows them to be recognized and processed by various nucleic acid-modifying enzymes. This interaction is crucial for their potential applications as biochemical probes and therapeutic agents.

Studies have shown that 7-ethynyl-8-aza-7-deazaadenosine (7-EAA) and its triazole products in RNA template strands are recognized as adenosine by Avian Myeloblastosis Virus reverse transcriptase (AMV-RT). acs.org This indicates that the modification does not significantly hinder the enzyme's ability to read the base and incorporate the correct complementary nucleotide.

Furthermore, 7-EAA incorporated into RNA has been shown to be a substrate for an active site mutant of the human RNA editing enzyme, adenosine deaminase acting on RNA 2 (ADAR2). acs.org This suggests that these analogs could be used to probe the mechanisms of RNA editing and other enzymatic processes involving adenosine. The ability of various enzymes to catalyze the incorporation of isoguanosine, another purine (B94841) analog, into nucleotide chains in vitro further highlights the promiscuity of these enzymes towards modified substrates. rsc.org

Probing tRNA Structural Dynamics During Translation

The dynamic nature of transfer RNA (tRNA) is essential for its function in protein synthesis. Fluorescent nucleoside analogs are valuable tools for monitoring these conformational changes during translation. 8-azapurine (B62227) nucleosides, including 8-azaadenine and 8-azaguanine (B1665908), have been reported to be fluorescent, making them suitable for use as probes in biochemical processes. rsc.org

By incorporating a fluorescent analog like an 8-azaadenine derivative into a specific location within a tRNA molecule, researchers can track its movement and interactions with the ribosome and other components of the translational machinery. Changes in the fluorescence signal can provide real-time information about the structural dynamics of the tRNA as it moves through the A, P, and E sites of the ribosome. While the specific use of this compound for this purpose is not detailed, the fluorescent properties of the parent 8-azapurine scaffold suggest its potential in such applications. rsc.org The use of chemical probes to study RNA structure is a well-established field, and the development of new probes continues to provide deeper insights into the complex world of RNA biology. nih.gov

Enzyme and Receptor Interactions

The 8-azaadenine scaffold, a bioisostere of the natural purine nucleus, has been extensively studied for its interactions with a variety of enzymes and receptors. targetmol.com The substitution of the carbon atom at the 8-position with a nitrogen atom significantly alters the electronic properties of the ring system, leading to unique biochemical activities. targetmol.com

Active Site Probing of Purine-Related Enzymes and Ribozymes

The inherent fluorescence of many 8-azapurine derivatives makes them valuable tools for mechanistic and dynamic studies in enzymology. nih.gov These fluorescent analogues of natural purine nucleosides can substitute for them in numerous biochemical processes, serving as probes for the active sites of purine-related enzymes and ribozymes. nih.gov

For instance, 8-azapurine nucleosides like 8-azaadenosine (B80672) exhibit moderate fluorescence, which can be used to report on the microenvironment and acid-base equilibria within an enzyme's active site. medchemexpress.comresearchgate.net This property was leveraged in studies of the hairpin ribozyme, where replacing a critical adenine (B156593) residue (A38) with 8-azaadenine, which has a lower pKa, resulted in a corresponding decrease in the apparent pKa of ribozyme cleavage. This provided evidence consistent with the ionization of the N1 position influencing the ribozyme's catalytic activity. The structural and energetic impact of 7-substituted 7-deaza-8-azaadenine derivatives on hydrogen bonding with uracil (B121893) in RNA molecules has also been investigated, confirming that such modifications have a negligible impact on the geometry and interaction energy of the base pairs. nih.gov These characteristics make them suitable for probing the structural and dynamic aspects of nucleic acids and their interactions with proteins. nih.gov

Modulation of Enzymatic Activities and Inhibition Mechanisms (e.g., Purine Nucleoside Phosphorylase, Urate Oxidase, Methionine Adenosyltransferase)

The 8-azaadenine moiety has been incorporated into various molecules to modulate the activity of key enzymes in purine metabolism and other cellular pathways.

Purine Nucleoside Phosphorylase (PNP): 8-azapurines are recognized as substrates by purine nucleoside phosphorylase (PNP), which catalyzes their conversion to the corresponding nucleosides. researchgate.net The enzymatic ribosylation of 8-azapurines like 2,6-diamino-8-azapurine (B97548) can be catalyzed by various forms of PNP, leading to N7, N8, or N9-ribosides depending on the enzyme source and reaction conditions. nih.gov Studies on calf spleen PNP have shown that 7-methylated purines, such as 7-methylinosine and 7-methylguanosine, are excellent substrates. medchemexpress.com While the 8-azapurine nucleosides are products of the synthetic reaction, they can also act as inhibitors of the reverse phosphorolysis reaction. For example, 8-azainosine is an uncompetitive inhibitor of E. coli and calf spleen PNP. researchgate.net

Urate Oxidase (Uricase): While direct inhibition of urate oxidase by this compound is not prominently documented, related compounds within the 8-azapurine class show significant interaction. 8-azaxanthine (B11884) has been identified as an inhibitor of urate oxidase. conicet.gov.ar Joint neutron and X-ray crystallography studies of the urate oxidase complex with 8-azaxanthine have been instrumental in elucidating the protonation states of catalytic residues in the enzyme's active site, providing critical insights into its mechanism. conicet.gov.ar The ability of the 8-azapurine scaffold to inhibit this enzyme suggests potential activity for its various derivatives. conicet.gov.ar

Methionine Adenosyltransferase (MAT): Methionine adenosyltransferase (MAT) is a critical enzyme that synthesizes S-adenosylmethionine (AdoMet), the primary methyl donor in cells. The structural requirements for inhibitors of S-adenosyl-L-homocysteine (SAH), a product and inhibitor of methyltransferases, have been explored by modifying the base portion of related molecules. In this context, an 8-azaadenine-containing analogue of S-aristeromycinyl-L-homocysteine was synthesized and evaluated as a potential inhibitor of S-adenosyl-L-methionine-dependent methyltransferases. Although this specific analogue was found to be inactive against catechol O-methyltransferase, its synthesis underscores the investigation of the 8-azaadenine scaffold as a potential modulator of methyltransferase enzymes. Furthermore, the related compound 8-azaguanine has been reported to inhibit methionine adenosyltransferase.

Adenosine Receptor Binding Profiles and Antagonistic Effects

Derivatives of 8-azaadenine have been extensively developed as ligands for adenosine receptors, primarily as antagonists with high affinity and selectivity, particularly for the A1 subtype. targetmol.com Structure-activity relationship studies have revealed that lipophilic substituents at the N9, C2, and N6 positions of the 8-azaadenine nucleus generally enhance A1 receptor affinity.

For example, 9-benzyl-2-phenyl-8-azaadenine derivatives show promising affinity for A1 receptors. targetmol.com The substitution of the 7-methyl group in related xanthine (B1682287) structures with cycloalkyl groups has been shown to favorably influence affinity. conicet.gov.ar Specifically, 7-cyclopentyl-1,3-dimethyl-8-azaxanthine was found to be three times more potent than caffeine (B1668208) at A1 receptors. conicet.gov.ar However, in other scaffolds, 7-methyl substitution can lead to steric hindrance and a decrease in affinity. A quantitative structure-activity relationship (QSAR) study on a series of 45 8-azaadenine derivatives identified key structural features required for potent interaction with the A1 receptor. Some derivatives have shown high affinity and selectivity, demonstrating their potential as bioisosteres of established adenosine receptor antagonists.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 2-phenyl-N6-cyclohexyl-N9-benzyl-8-azaadenine | A1 | 1.6 nM | |

| 7-Cyclopentyl-1,3-dimethyl-8-azaxanthine | A1 | ~3x more potent than caffeine | conicet.gov.ar |

| 7-(amino-substituted)-3-(2-chlorobenzyl)-1,2,3-triazolo[4,5-d]pyrimidine derivative (13c) | A1 | 0.5 nM | |

| 9-benzyl-2-phenyl-8-azaadenine | A1 | Potent Affinity | targetmol.com |

Cellular and Subcellular Effects at the Molecular Level

Disruption of Nucleotide Biosynthesis and Metabolism

8-Azaadenine functions as a purine antagonist and can significantly disrupt nucleotide biosynthesis and metabolism. Following cellular uptake, it can be metabolized to its corresponding nucleotide, 8-azaadenosine monophosphate (8-azaIMP). This fraudulent nucleotide can interfere with the purine metabolic pathway. For instance, 8-azaIMP can be oxidized by IMP dehydrogenase to 8-azaXMP, which subsequently acts as a moderately good inhibitor of OMP decarboxylase, a key enzyme in the de novo synthesis of pyrimidine (B1678525) nucleotides. This demonstrates that 8-azaadenine can perturb both purine and pyrimidine biosynthesis pathways. Its incorporation into polynucleotide chains, along with other analogues like 8-azaguanine, further affects purine metabolism and nucleic acid function. The general inhibition of nucleotide biosynthesis has been shown to suppress processes like adipogenesis by downregulating master transcriptional regulators.

Modulation of Protein Synthesis Pathways and Ribosome Initiation Complexes

The disruption of purine metabolism by 8-azaadenine has downstream consequences for protein synthesis. In plants, 8-azaadenine acts as a purine synthesis inhibitor, and this stress condition is known to activate the protein kinase GCN2. GCN2 activation leads to the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α is an inhibitor of its guanine (B1146940) nucleotide exchange factor, eIF2B, which is a rate-limiting step in translation initiation. This phosphorylation event results in a general repression of canonical, cap-dependent translation, which begins with the recruitment of the 43S preinitiation complex (PIC) to the mRNA.

Furthermore, research on the related compound 8-azaguanine indicates that it disrupts protein synthesis by interfering with tRNA modification and the formation of ribosome initiation complexes. Given the structural similarity and shared role as a purine analogue, 8-azaadenine is expected to exert similar effects on the protein synthesis machinery.

Modulation of Hypoxia-Inducible Factor (HIF) Levels

The potential influence of this compound on the levels of Hypoxia-Inducible Factors (HIFs) represents an intriguing area of investigation, though direct evidence for this specific compound is currently limited. HIFs are master transcriptional regulators that play a critical role in the cellular response to low oxygen conditions (hypoxia). The HIF-1 complex, in particular, is a heterodimer composed of an oxygen-regulated alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it is stabilized, leading to the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

While direct studies on this compound are scarce, research on structurally related purine analogs provides a basis for potential mechanisms of action. For instance, Allopurinol, an inhibitor of xanthine oxidase and a purine analog, has been shown to decrease the expression of both HIF-1α and HIF-2α proteins. medchemexpress.com This suggests that modulation of purine metabolic pathways could have downstream effects on HIF stability.

Furthermore, another related 8-azapurine, 8-azaguanine, has been observed to modulate HIF levels in neoplastic cells. The precise mechanisms for this modulation are not fully elucidated but may involve interference with nucleic acid synthesis or other cellular processes that indirectly impact HIF-1α stability. In plants, the purine synthesis inhibitor 8-azaadenine has been shown to induce a GCN2-dependent phosphorylation of eIF2α, a key regulator of protein synthesis. frontiersin.org As the regulation of HIF-1α is tightly linked to protein synthesis and degradation, it is plausible that 8-azaadenine derivatives could influence HIF levels through this pathway.

Given that this compound is a derivative of 8-azaadenine, it is conceivable that it could share some of these activities. The methylation at the 7-position could potentially influence its metabolic stability, cellular uptake, or interaction with target proteins, thereby modulating its effect on HIF levels. However, without direct experimental evidence, this remains speculative. Future research is warranted to investigate whether this compound can indeed modulate HIF-1α levels and to elucidate the specific biochemical pathways involved.

Interactive Data Table: Potential Influence of 8-Aza-Purine Analogs on HIF Levels

| Compound | Reported Effect on HIF | Potential Mechanism of Action |

| Allopurinol | Decreases HIF-1α and HIF-2α expression | Inhibition of xanthine oxidase, modulation of purine metabolism |

| 8-Azaguanine | Modulates HIF levels in neoplastic cells | Interference with nucleic acid synthesis or other cellular processes |

| 8-Azaadenine | Induces eIF2α phosphorylation in plants | Potential indirect effect on protein synthesis and HIF-1α stability |

Applications in Advanced Biochemical and Biophysical Research Methodologies

Fluorescent Probes for Real-Time Biomolecular Monitoring

The inherent fluorescent properties of the 8-azapurine (B62227) core structure are central to its utility in developing sensitive assays. The introduction of a nitrogen atom at the 8-position of the purine (B94841) ring alters the electronic distribution, often resulting in compounds that exhibit environmentally sensitive fluorescence, making them exceptional molecular reporters.

Probing Ribozyme Action and Micro-Acidity in Active Sites

The nucleoside analog 8-azaadenosine (B80672) has been effectively employed as a fluorescent probe to investigate the intricate mechanisms of ribozymes. When incorporated into RNA sequences, its fluorescence serves as a sensitive reporter of local acid-base equilibria. nih.govpreprints.orgresearchgate.net This is critical for elucidating enzymatic reaction mechanisms where proton transfer and the electrostatic environment of the active site play a pivotal role.

In a specific application, the related compound 8-azaguanosine has been instrumental as a probe for measuring the micro-acidity within the active site of the glmS ribozyme. nih.govpreprints.org The modulation of its fluorescence in response to changes in the local proton concentration provides direct insight into the catalytic steps, allowing researchers to map the chemical environment during ribozyme action.

Real-time Monitoring of Enzyme-Ligand Interactions and Receptor Binding Mechanisms

The ability to monitor molecular binding events in real time is crucial for understanding biological function. The intrinsic fluorescence of 8-azapurine analogs, such as 8-azaguanine (B1665908) and 8-azaxanthine (B11884) , makes them invaluable tools for these studies. Changes in fluorescence intensity, emission wavelength, or polarization upon binding to a protein or nucleic acid target provide a direct signal of the interaction, allowing for the determination of binding kinetics and affinities.

Notably, N-methyl derivatives of 8-azaxanthine are recognized for their strong fluorescence in aqueous solutions, enhancing their suitability as molecular probes for investigating enzyme-ligand interactions and the mechanisms of receptor binding. nih.gov

Quantitative Assays for Enzyme Activities in vitro and in vivo

Fluorescence-based assays are prized for their high sensitivity and suitability for high-throughput screening. 8-Azapurine derivatives have been successfully developed into fluorogenic substrates for the quantitative analysis of various enzyme activities, both in isolated systems and within living cells. researchgate.netnih.gov

These assays are often designed so that the enzymatic modification of the 8-azapurine substrate leads to a significant change in its fluorescent properties. For instance, enzymes like purine nucleoside phosphorylase (PNP) and nucleoside hydrolases can be assayed by monitoring the conversion of a weakly fluorescent 8-azapurine into a highly fluorescent product, or vice-versa, providing a robust and continuous measure of enzyme activity. nih.govresearchgate.net

Design of Modified Oligonucleotides for Structural and Functional Studies

The precise modification of oligonucleotides is a cornerstone of molecular biology and biotechnology. Analogs of 8-azaadenine (B1664206), particularly those based on the isomeric 8-aza-7-deazaadenine scaffold, have been developed to confer novel structural and functional properties upon DNA and RNA.

| Property of 8-aza-7-deazaadenine Deoxyribonucleoside | Finding |

| Pairing Capability | Forms stable base pairs with all four canonical DNA nucleosides. |

| Duplex Stability | Causes only a moderate reduction in the thermal stability (T_m) of the oligonucleotide duplex compared to standard Watson-Crick pairs. researchgate.net |

| Structural Impact | Does not significantly distort the overall structure of the DNA duplex. |

Application of Click Chemistry Modifications in RNA for Targeted Studies

"Click chemistry," specifically the copper-catalyzed azide/alkyne cycloaddition (CuAAC), is a powerful technique for the specific labeling of biomolecules. The ribonucleoside analog 7-ethynyl-8-aza-7-deazaadenosine (7-EAA) was engineered for this purpose. nih.govresearchgate.netacs.org The ethynyl (B1212043) group attached to the 7-position acts as a chemical handle, allowing for the efficient and specific attachment of reporter molecules like fluorophores or affinity tags to RNA molecules post-synthesis. nih.govacs.orgkaust.edu.sa

Structural studies have confirmed that 7-EAA is well-tolerated within an A-form RNA helix, where it maintains its ability to base-pair with uridine (B1682114), much like a natural adenosine (B11128). nih.gov This ensures that the modification does not disrupt the native structure of the RNA, making it an excellent tool for probing RNA structure, function, and localization within the cell. nih.govresearchgate.net

In Silico Modeling and Computational Simulations

The unique structural and electronic properties of 7-methyl-8-azaadenine, a modified purine analog, make it a valuable tool in computational chemistry. In silico methods, including molecular dynamics simulations and docking studies, are pivotal in elucidating its behavior at an atomic level. These computational approaches provide insights that are often inaccessible through experimental techniques alone, facilitating a deeper understanding of molecular interactions and guiding the design of novel bioactive molecules.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide critical insights into its conformational flexibility, solvent interactions, and the dynamic effects of its incorporation into larger biological systems like nucleic acids.

The foundation for accurate MD simulations lies in precise structural parameters and a description of intramolecular and intermolecular forces. Foundational quantum mechanics calculations, such as molecular orbital studies and Density Functional Theory (DFT), are first employed to determine the optimal geometry, charge distribution, and vibrational frequencies of the this compound molecule. acs.orgresearchgate.net These parameters are then used to build a force field, a set of equations that describes the potential energy of the system, which is essential for the simulation.

By applying this methodology, researchers can predict how the specific introduction of a methyl group at the 7-position of an 8-azaadenine nucleoside would alter the conformational landscape of an RNA or DNA duplex, influencing its recognition by enzymes or other binding partners.

Table 1: Key Parameters and Outputs of Molecular Dynamics (MD) Simulations

| Parameter/Output | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms or molecules. | Defines the interaction rules for the atoms in this compound and its environment (e.g., water, ions, biomolecules). |

| Simulation Time | The duration of the simulation, typically ranging from nanoseconds (ns) to microseconds (µs). | Determines the timescale of biological processes that can be observed, such as local conformational changes or solvent reorganization. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Used to assess the stability of the this compound-containing system over time by tracking its deviation from a reference structure. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Characterizes the solvation shell of this compound, revealing how water molecules are structured around it. |

| Hydrogen Bond Analysis | Identifies and quantifies the formation and breaking of hydrogen bonds over the simulation trajectory. | Crucial for understanding the stability of base pairing when this compound is part of a nucleic acid duplex. |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). This method is instrumental in drug discovery and molecular biology for understanding ligand-target recognition and characterizing the intricate details of the binding site. For this compound, docking studies can predict its binding affinity and mode of interaction with various biological targets, such as enzymes and receptors.

The 8-azaadenine scaffold has been identified as a promising framework for developing ligands for specific targets, notably adenosine receptors. researchgate.net For example, a series of 8-azaadenine analogues were investigated as antagonists for the A₁ adenosine receptor. researchgate.net In such studies, docking simulations place the ligand (e.g., a derivative of this compound) into the three-dimensional structure of the receptor's binding pocket. The program then calculates a "docking score," an estimation of the binding free energy, by evaluating intermolecular interactions like hydrogen bonds, electrostatic interactions, and hydrophobic contacts.

These docking results are often used to build more complex models, such as Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net A QSAR study correlates the structural features of a series of compounds with their experimentally measured biological activity. researchgate.net By analyzing a set of docked 8-azaadenine derivatives, researchers can identify the key molecular properties—such as the presence of a specific substituent or a particular electronic feature—that are critical for high-affinity binding to the target receptor. researchgate.net This allows for the characterization of the binding site's chemical and spatial requirements and enables the predictive design of new, more potent ligands. This approach is directly applicable to optimizing the structure of this compound for enhanced interaction with a chosen biological target.

Table 2: Illustrative Data from a Hypothetical Docking/QSAR Study of 8-Azaadenine Derivatives

| Compound | C7-Substituent | Docking Score (kcal/mol) | Predicted Activity (Kᵢ, nM) | Key Interaction with Receptor |

| 8-Azaadenine | -H | -6.5 | 150 | Hydrogen bond with Asn254 |

| This compound | -CH₃ | -7.2 | 75 | Hydrophobic contact in pocket A; Hydrogen bond with Asn254 |

| 7-Ethyl-8-azaadenine | -CH₂CH₃ | -7.0 | 90 | Minor steric clash with Leu250 |

| 7-Bromo-8-azaadenine | -Br | -7.8 | 30 | Halogen bond with Ser251 backbone |

| 7-Amino-8-azaadenine | -NH₂ | -8.1 | 15 | Additional H-bond with Glu170 |

This table is for illustrative purposes to demonstrate the type of data generated and does not represent actual experimental results.

Quantitative Structure Activity Relationship Qsar and Structure Function Correlations

Computational Approaches to QSAR Modeling for Azaadenine Analogues

The development of predictive QSAR models for azaadenine analogues involves a multi-step computational process, beginning with the selection of relevant molecular features and culminating in the construction of a mathematical model that correlates these features with biological activity. unipd.itnih.gov

Feature Selection Methodologies (e.g., Genetic Algorithm)

A crucial step in QSAR modeling is to select a subset of meaningful molecular descriptors from a vast pool of calculated variables. This process mitigates issues of data redundancy and multicollinearity. The Genetic Algorithm (GA) is a powerful feature selection tool that has been successfully employed in the study of 8-azaadenine (B1664206) analogues. nih.govresearchgate.net

GA operates on principles of natural evolution, where a population of potential solutions (subsets of descriptors) undergoes processes of selection, crossover, and mutation over successive generations to identify the optimal set of descriptors that best predicts the biological activity. researchgate.netnih.gov In a QSAR study of 8-azaadenine derivatives as A1 adenosine (B11128) receptor antagonists, a GA was utilized to select the most relevant descriptors to be used in the subsequent modeling phase. nih.govresearchgate.net This approach allows for an efficient search of the descriptor space to find a combination that yields a robust and predictive QSAR model. acs.org

Predictive Model Construction (e.g., Adaptive Neuro-Fuzzy Inference System, Partial Least Squares, Multiple Linear Regression)

Once the most relevant descriptors are selected, various computational methods can be used to construct the predictive QSAR model.

Adaptive Neuro-Fuzzy Inference System (ANFIS): ANFIS is a hybrid intelligent system that combines the learning capabilities of artificial neural networks with the reasoning of fuzzy logic. nih.govwikipedia.org This system can map the relationship between the selected molecular descriptors (inputs) and the biological activity (output) through a set of fuzzy IF-THEN rules. nih.govplos.org For 8-azaadenine analogues, an ANFIS model was developed using the best descriptors selected by a genetic algorithm to predict their affinity (pKi) for the A1 receptor. nih.gov The robustness of the GA-ANFIS model was demonstrated through various validation techniques, and it was found to be superior to both Multiple Linear Regression and radial basis function methods in this specific study. nih.govresearchgate.net

Multiple Linear Regression (MLR): MLR is a statistical technique that uses a linear equation to model the relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). chim.it While simpler than ANFIS, MLR can provide easily interpretable models. researchgate.net However, its performance can be limited when dealing with complex, non-linear relationships between structure and activity. nih.gov In the case of 8-azaadenine analogues, MLR was one of the methods compared, with the ANFIS model ultimately showing superior predictive ability. nih.gov

Partial Least Squares (PLS): PLS is another regression method that is particularly useful when the number of predictor variables is large and when there is multicollinearity among them. It works by projecting the predictor and response variables to a new space to find a linear regression model. While not explicitly detailed for 7-Methyl-8-azaadenine in the provided context, it is a common technique in QSAR studies and has been compared with ANFIS in other contexts, where ANFIS often demonstrates superior accuracy for non-linear systems. nih.gov

Table 1: Comparison of Predictive Models for 8-Azaadenine Analogues

| Model | Description | Application to Azaadenines | Reference |

|---|---|---|---|

| ANFIS | Hybrid of neural networks and fuzzy logic; models non-linear relationships. | Used with GA-selected descriptors to predict A1 receptor affinity; showed superior performance. | nih.gov |

| MLR | Statistical method creating a linear equation between descriptors and activity. | Used as a comparison model for predicting A1 receptor affinity of 8-azaadenine analogues. | nih.gov |

| PLS | Regression method suitable for large, collinear datasets. | A standard QSAR method, often compared with newer techniques like ANFIS. | nih.gov |

Identification of Molecular Descriptors Correlating with Specific Biological Activities

The QSAR models derive their predictive power from molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. For 8-azaadenine analogues, specific descriptors have been identified that correlate with their activity as A1 adenosine receptor antagonists.

In one study, a genetic algorithm identified GATS4v and BELv7 as the most significant descriptors for predicting the A1 receptor affinity of 8-azaadenine derivatives. nih.gov These descriptors belong to the broader categories of 2D and 3D descriptors that encode information about the molecule's topology, geometry, and electronic properties.

Other research on 8-azaadenine analogues has highlighted the importance of descriptors related to:

Molecular dimension and branching: These factors can influence how the molecule fits into a receptor's binding pocket and are known to affect hydrophobic properties, which in turn impact uptake and toxicity. nih.gov

Electronic properties: The distribution of charges and the electronic character of substituents are crucial for interactions with the receptor. researchgate.net

Lipophilicity: This property, often represented by descriptors like CLogP, is critical for a molecule's ability to cross cell membranes and interact with lipophilic pockets within the receptor. researchgate.netnih.gov

The identification of these descriptors allows for the rationalization of structure-activity relationships and enables the prediction of activity for newly designed molecules. nih.gov

Structure-Activity Relationship Analysis for Adenosine Receptor Ligands and Enzyme Inhibitors

The 8-azapurine (B62227) scaffold, being a bioisostere of the natural purine (B94841) nucleus, is a versatile template for developing ligands for various biological targets, including adenosine receptors and enzymes like xanthine (B1682287) oxidase. researchgate.netsci-hub.se

Adenosine Receptor Ligands: Structure-activity relationship (SAR) studies on 8-azaadenine analogues have provided key insights into the requirements for high-affinity binding to the A1 adenosine receptor. acs.org

Substitutions at N6, C2, and N9: The affinity and selectivity of 8-azaadenines as A1 antagonists are significantly influenced by substituents at three key positions. The presence of a phenyl group at C2, a lipophilic group (like benzyl) at N9, and another lipophilic group at N6 (such as cyclohexyl) were found to synergistically increase A1 affinity. nih.govacs.org This led to the hypothesis of three corresponding lipophilic pockets in the A1 receptor binding site. acs.org

N9 Position: The activity of disubstituted compounds is confirmed when a benzyl (B1604629) group is on the N9 position, while similar substitution on the N6 position leads to a general lack of activity. researchgate.net

Lipophilicity and Solubility: While lipophilic substituents are often key for high affinity, they can lead to poor water solubility. To counteract this, hydroxyalkyl groups have been introduced at the N6 position, resulting in compounds that retain very good affinity and selectivity for A1 receptors. nih.gov

Table 2: SAR Insights for 8-Azaadenine Analogues as A1 Adenosine Receptor Antagonists

| Position | Favorable Substituent | Effect | Reference |

|---|---|---|---|

| C2 | Phenyl group | Increases A1 affinity | nih.govacs.org |

| N6 | Lipophilic groups (e.g., cyclohexyl) | Increases A1 affinity | nih.govacs.org |

| N6 | Hydroxyalkyl groups | Maintains affinity, improves solubility | nih.gov |

| N9 | Lipophilic groups (e.g., benzyl) | Increases A1 affinity and selectivity | nih.govacs.org |

Enzyme Inhibitors: The 8-azaadenine nucleus is also a scaffold for enzyme inhibitors.

Xanthine Oxidase (XO): Unsubstituted 8-azaadenine has demonstrated activity as an inhibitor of xanthine oxidase, an enzyme involved in purine catabolism. sci-hub.se

Adenylate Cyclase: An 8-aza-7-deazapurine analogue of adefovir (B194249) was found to be a potent and selective inhibitor of adenylate cyclases from Bordetella pertussis and Bacillus anthracis. nih.gov The 8-azapurine derivative itself also showed inhibitory activity. nih.gov

Adenosine Deaminase (ADA): An 8-aza analogue of erythro-2-Phenyl-9-(2-hydroxy-3-nonyl)adenine showed very high inhibitory activity towards adenosine deaminase. researchgate.net

The biological activity of 8-azapurines is generally found to be in the order of 8-azaguanine (B1665908) > 8-aza-2,6-diaminopurine > 8-azaadenine, with a preference for binding near guanine (B1146940) or cytosine in nucleic acid chains. ias.ac.in

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing 7-Methyl-8-azaadenine?

- Methodology : Follow stepwise synthesis protocols using nucleophilic substitution or cross-coupling reactions. Purify via column chromatography (silica gel, methanol/dichloromethane gradient). Characterize using -NMR (400 MHz, DMSO-d for solubility), -NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure . For purity, employ HPLC with a C18 column and UV detection at 260 nm .

- Data Validation : Compare spectral data with literature values for analogous adenine derivatives. Report deviations >0.1 ppm (NMR) or >2 ppm (HRMS) as potential impurities .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (absorbance at λ~260 nm) and LC-MS to identify breakdown products .

- Data Interpretation : Use Arrhenius plots to extrapolate shelf-life under standard lab conditions. Note any pH-dependent hydrolysis or methyl group migration .

Q. What are the critical parameters for validating the purity of this compound?

- Methodology : Combine orthogonal techniques:

- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.3% tolerance).

- Melting Point : Compare observed vs. literature ranges (report deviations >2°C).

- TLC : Use silica plates with fluorescent indicator; develop in ethyl acetate/hexane (1:1) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges . Validate computational models by comparing predicted IR spectra with experimental data.

- Data Contradictions : If DFT results conflict with experimental UV-Vis absorption maxima (e.g., >10 nm shift), re-evaluate solvent effects or consider CAM-B3LYP for better charge-transfer accuracy .

Q. What strategies resolve contradictions between spectroscopic data and theoretical predictions for this compound?

- Methodology :

- NMR Anisotropy : Account for solvent-induced shifts (e.g., DMSO vs. CDCl) using reference standards like TMS.

- Tautomerism : Investigate keto-enol equilibria via variable-temperature NMR or computational free-energy calculations .

Q. How to design experiments probing the interaction of this compound with adenosine deaminase (ADA)?

- Methodology :

- Enzyme Assays : Use UV-Vis kinetics (decrease in absorbance at 265 nm) to monitor ADA activity in the presence of this compound. Include positive (EHNA) and negative (buffer-only) controls .

- IC Determination : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism). Validate with Lineweaver-Burk plots to distinguish competitive vs. noncompetitive inhibition .

Q. What advanced techniques quantify trace impurities in this compound batches?

- Methodology :

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for targeted impurity detection (e.g., unreacted adenine or methylating agents).

- NMR Spectroscopy : Use - HSQC to resolve overlapping signals from structurally similar byproducts .

Methodological Best Practices

- Reproducibility : Document all synthetic steps, including solvent batch numbers and equipment calibration dates. Provide raw spectral data as supplementary material .

- Data Presentation : Use tables to summarize characterization data (e.g., NMR shifts, HRMS m/z) and figures for kinetic plots or computational models. Avoid redundant descriptions in text .

- Ethical Reporting : Disclose conflicts of interest and funding sources. Cite primary literature for comparative data instead of unreviewed preprints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.